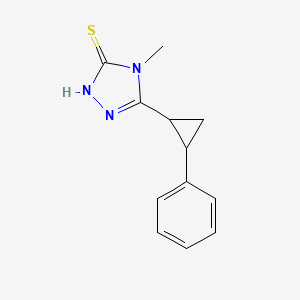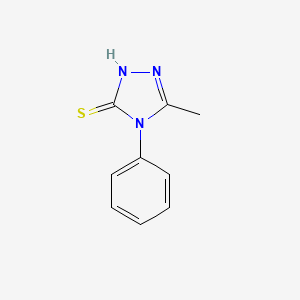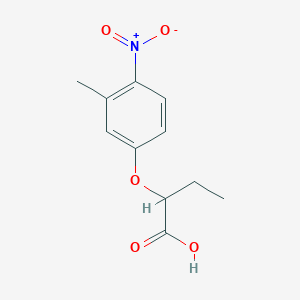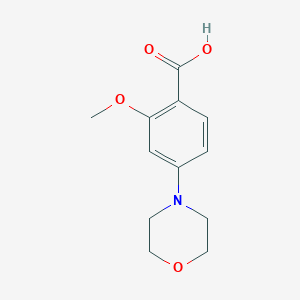
2-Methoxy-4-morpholinobenzoic acid
Descripción general
Descripción
2-Methoxy-4-morpholinobenzoic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various morpholine derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Morpholine derivatives are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several studies. For instance, diastereoselective protocols have been developed for the synthesis of morpholine-2-carboxylic acid derivatives, which involve key reactions such as condensation and methanolysis/ring-closure tandem reactions . Another study describes the synthesis of 2-morpholine carboxylic acid derivatives and their further elaboration to complex ring systems . An improved procedure for preparing a morpholine derivative involving N-alkylation followed by trichloroacetylation and hydrolysis has also been reported . These methods highlight the versatility of morpholine chemistry and the potential for synthesizing a wide range of derivatives, including 2-methoxy-4-morpholinobenzoic acid.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex, as evidenced by the synthesis and crystal structure analysis of a morpholine-containing compound, which was crystallized and analyzed by X-ray diffraction . The dihedral angles between different rings in the molecule were measured, providing detailed information about the spatial arrangement of the atoms. This type of analysis is crucial for understanding the three-dimensional structure of morpholine derivatives, which can influence their chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions, as demonstrated by the synthesis of different compounds. For example, cyclization reactions, reduction, and acidification are used to synthesize a morpholine hydrochloride derivative . Chiral synthesis involving resolution with mandelic acid and cleavage of protecting groups has also been described . These reactions are indicative of the reactivity of morpholine derivatives and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. While the papers do not directly discuss the properties of 2-methoxy-4-morpholinobenzoic acid, they do provide information on related compounds. For instance, the solubility, crystallinity, and bioactivity of a morpholine-containing compound as a molluscicidal agent were evaluated . The synthesis of enantiopure morpholine derivatives also sheds light on the importance of stereochemistry in determining the physical properties and reactivity of these compounds .
Safety And Hazards
Propiedades
IUPAC Name |
2-methoxy-4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-11-8-9(2-3-10(11)12(14)15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZFHJSHLCHKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-morpholinobenzoic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

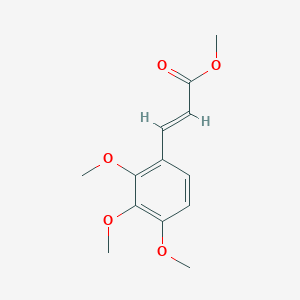
![Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate](/img/structure/B3022471.png)
![Methyl 4-[(methylamino)sulfonyl]benzoate](/img/structure/B3022473.png)
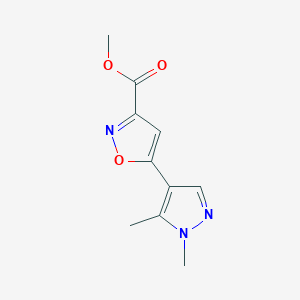
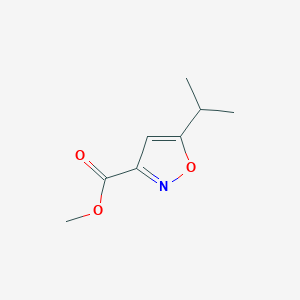
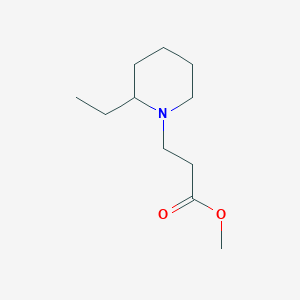
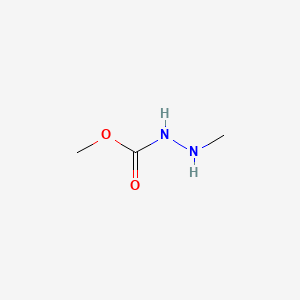
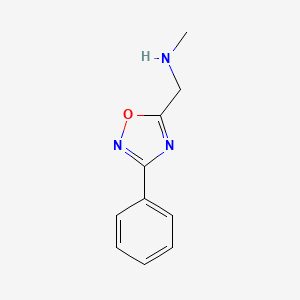
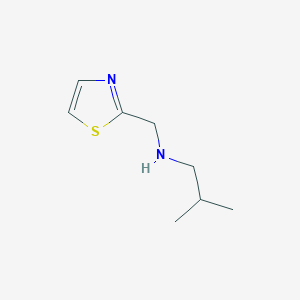
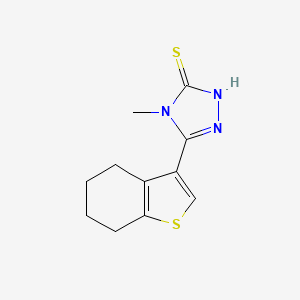
![[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine](/img/structure/B3022488.png)
